molecular formula C18H25N3O2 B6944755 N-(dicyclopropylmethyl)-N-methyl-4-morpholin-4-ylpyridine-2-carboxamide

N-(dicyclopropylmethyl)-N-methyl-4-morpholin-4-ylpyridine-2-carboxamide

Cat. No.: B6944755
M. Wt: 315.4 g/mol
InChI Key: YHYKNDBNIZKGBR-UHFFFAOYSA-N
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Description

N-(dicyclopropylmethyl)-N-methyl-4-morpholin-4-ylpyridine-2-carboxamide: is a synthetic compound with a complex molecular structure. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound’s unique structure, which includes a pyridine ring, a morpholine ring, and dicyclopropylmethyl and methyl groups, contributes to its distinctive chemical properties and reactivity.

Properties

IUPAC Name

N-(dicyclopropylmethyl)-N-methyl-4-morpholin-4-ylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-20(17(13-2-3-13)14-4-5-14)18(22)16-12-15(6-7-19-16)21-8-10-23-11-9-21/h6-7,12-14,17H,2-5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHYKNDBNIZKGBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(C1CC1)C2CC2)C(=O)C3=NC=CC(=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(dicyclopropylmethyl)-N-methyl-4-morpholin-4-ylpyridine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by a morpholine group.

    Attachment of the Dicyclopropylmethyl and Methyl Groups: These groups can be introduced through alkylation reactions, where the pyridine-morpholine intermediate is treated with dicyclopropylmethyl chloride and methyl iodide under basic conditions.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with a suitable amine and a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(dicyclopropylmethyl)-N-methyl-4-morpholin-4-ylpyridine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyridine or morpholine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation can yield N-oxides, while reduction can produce amines or alcohols

Scientific Research Applications

N-(dicyclopropylmethyl)-N-methyl-4-morpholin-4-ylpyridine-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(dicyclopropylmethyl)-N-methyl-4-morpholin-4-ylpyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites or allosteric sites.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating their activity and triggering downstream signaling pathways.

    Antimicrobial Activity: The compound may exert antimicrobial effects by disrupting the cell membranes or metabolic processes of microorganisms.

Comparison with Similar Compounds

N-(dicyclopropylmethyl)-N-methyl-4-morpholin-4-ylpyridine-2-carboxamide can be compared with other similar compounds, such as:

    N-(dicyclopropylmethyl)-4,5-dihydro-1,3-oxazol-2-amine: This compound has a similar dicyclopropylmethyl group but differs in the presence of an oxazole ring instead of a pyridine ring.

    N-(dicyclopropylmethyl)-N-methyl-4-morpholin-4-ylpyridine-2-carboxylate: This compound has a carboxylate group instead of a carboxamide group, which can affect its reactivity and biological activity.

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